2-Methyl-3-(2-methyl-2-phenylpropyl)naphthalene-1,4-dione
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Overview
Description
2-Methyl-3-(2-methyl-2-phenylpropyl)naphthalene-1,4-dione is a synthetic organic compound derived from naphthalene. It contains a naphthoquinone core, which is a common structural motif in many biologically active molecules. This compound is characterized by its aromatic structure and the presence of a quinoid ring, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-methyl-2-phenylpropyl)naphthalene-1,4-dione typically involves the functionalization of a naphthoquinone precursor. One common method is the Friedel-Crafts alkylation of 2-methyl-1,4-naphthoquinone with 2-methyl-2-phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-methyl-2-phenylpropyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The quinoid ring can be oxidized to form different quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Methyl-3-(2-methyl-2-phenylpropyl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-methyl-2-phenylpropyl)naphthalene-1,4-dione involves its interaction with cellular components. The quinoid ring can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential anticancer activity, where the compound can selectively induce apoptosis in cancer cells by disrupting their redox balance .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,4-naphthoquinone: A simpler naphthoquinone derivative with similar redox properties.
3-Methyl-1,4-naphthoquinone: Another naphthoquinone derivative with a different substitution pattern.
2-Hydroxy-3-(3-methylbut-2-enyl)-1,4-naphthoquinone: A naturally occurring naphthoquinone with additional functional groups.
Uniqueness
2-Methyl-3-(2-methyl-2-phenylpropyl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methyl-2-phenylpropyl group enhances its lipophilicity and may influence its interaction with biological membranes and molecular targets .
Properties
CAS No. |
85304-84-3 |
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Molecular Formula |
C21H20O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-methyl-3-(2-methyl-2-phenylpropyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C21H20O2/c1-14-18(13-21(2,3)15-9-5-4-6-10-15)20(23)17-12-8-7-11-16(17)19(14)22/h4-12H,13H2,1-3H3 |
InChI Key |
MSWYNHFIXCNVSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(C)(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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